Home > Products > Screening Compounds P75135 > 6-Iodo-3,4-dihydroquinazolin-2(1H)-one
6-Iodo-3,4-dihydroquinazolin-2(1H)-one -

6-Iodo-3,4-dihydroquinazolin-2(1H)-one

Catalog Number: EVT-13836385
CAS Number:
Molecular Formula: C8H7IN2O
Molecular Weight: 274.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Iodo-3,4-dihydroquinazolin-2(1H)-one is a nitrogen-containing heterocyclic compound with significant relevance in medicinal chemistry and drug design. This compound belongs to the quinazolinone class, which is known for its diverse biological activities, including anticancer properties. The structural features of 6-iodo-3,4-dihydroquinazolin-2(1H)-one make it a valuable scaffold for the development of new therapeutic agents.

Source

The compound can be synthesized through various chemical methods that utilize readily available precursors. It has been studied extensively in the context of its biological activity and potential applications in pharmaceuticals.

Classification

6-Iodo-3,4-dihydroquinazolin-2(1H)-one is classified as a heterocyclic organic compound. It falls under the broader category of quinazolinones, which are characterized by their fused benzene and pyrimidine rings. This compound can also be categorized as a halogenated derivative due to the presence of iodine.

Synthesis Analysis

Methods

The synthesis of 6-iodo-3,4-dihydroquinazolin-2(1H)-one typically involves multi-step reactions that can include cyclization processes and functional group modifications. Common methods include:

  1. Condensation Reactions: These reactions often involve anthranilic acid derivatives and isothiocyanates under acidic or basic conditions.
  2. Cyclization: This step may involve heating the reaction mixture to promote the formation of the quinazolinone ring structure.
  3. Halogenation: The introduction of iodine can be achieved through electrophilic aromatic substitution or direct halogenation techniques.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Various spectroscopic techniques (e.g., NMR, IR) are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 6-iodo-3,4-dihydroquinazolin-2(1H)-one features a fused bicyclic system comprising a benzene ring and a pyrimidine ring with an iodine atom at the 6-position. Its chemical formula is C9H8N2O, with a molecular weight of approximately 164.17 g/mol.

Data

The compound's structure can be represented as follows:

C9H8N2O(IUPAC Name 6 Iodo 3 4 dihydroquinazolin 2 1H one)\text{C}_9\text{H}_8\text{N}_2\text{O}\quad (\text{IUPAC Name 6 Iodo 3 4 dihydroquinazolin 2 1H one})

Spectroscopic data typically includes characteristic absorption bands in IR spectra corresponding to N-H stretching and C=O stretching, which aid in confirming its identity.

Chemical Reactions Analysis

Reactions

6-Iodo-3,4-dihydroquinazolin-2(1H)-one participates in various chemical reactions that enhance its utility in drug design:

  1. Nucleophilic Substitution: The iodine atom can serve as a leaving group for nucleophilic attack, facilitating the introduction of other functional groups.
  2. Condensation Reactions: It can react with amines or alcohols to form more complex derivatives.
  3. Reduction Reactions: The carbonyl group may undergo reduction to form alcohol derivatives.

Technical Details

Understanding these reactions allows chemists to modify the compound’s structure systematically to improve its biological activity or pharmacokinetic properties.

Mechanism of Action

Process

The mechanism of action for compounds derived from 6-iodo-3,4-dihydroquinazolin-2(1H)-one often involves interaction with specific biological targets such as enzymes or receptors involved in cancer pathways.

  1. Inhibition of Kinases: Many derivatives act as inhibitors of receptor tyrosine kinases like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.
  2. Induction of Apoptosis: Some compounds have been shown to modulate apoptotic pathways by affecting regulators such as Bcl-2 and Bax.

Data

Research indicates that certain derivatives exhibit significant binding affinities to their targets, which correlates with their anticancer efficacy (affinity values reported around -90 kcal/mol).

Physical and Chemical Properties Analysis

Physical Properties

6-Iodo-3,4-dihydroquinazolin-2(1H)-one is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Melting Point: The melting point varies based on purity but generally falls within a specific range indicative of crystalline structure.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as thermogravimetric analysis (TGA) can provide insights into thermal stability.

Applications

Scientific Uses

6-Iodo-3,4-dihydroquinazolin-2(1H)-one has several notable applications:

  1. Drug Development: Its derivatives are investigated as potential anticancer agents targeting various signaling pathways.
  2. Biological Research: Used as a tool compound in studies examining cellular signaling mechanisms related to cancer progression.
  3. Synthetic Chemistry: Serves as a versatile building block for synthesizing more complex molecular architectures with desired biological activities.
Historical Development and Significance in Medicinal Chemistry

Emergence of Quinazolinone Scaffolds in Drug Discovery

The quinazolinone core, a bicyclic structure featuring a benzene ring fused to a pyrimidinone ring, has established itself as a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. First synthesized in 1869 by Griess via the reaction of anthranilic acid with cyanogens [1], quinazolinones gained prominence with the discovery of naturally occurring alkaloids like febrifugine—a potent antimalarial isolated from Dichroa febrifuga [8]. The scaffold’s significance intensified in the late 20th century with the development of clinically approved kinase inhibitors. Gefitinib and erlotinib, 4-anilinoquinazolines, revolutionized cancer therapy by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase [5] [8]. Their success underscored the scaffold’s capacity for high-affinity target binding, attributed to:

  • Planar structure enabling π-π stacking in ATP-binding pockets.
  • Lactam group acting as a hydrogen-bond acceptor.
  • Positions 2, 3, 6, and 7 allowing modular substitutions to fine-tune pharmacokinetics [1] [5].

Beyond oncology, quinazolinones exhibit diverse bioactivities, including anticonvulsant, antihypertensive, and anti-inflammatory effects. For example, the α-blocker prazosin (containing a 4-aminoquinazoline core) remains a first-line antihypertensive [5] [8]. This therapeutic breadth, combined with synthetic versatility (e.g., Niementowski condensation and microwave-assisted cyclizations), cemented quinazolinones as a cornerstone of rational drug design [1] [3].

Table 1: Clinically Approved Quinazolinone-Based Drugs

Drug NameCore StructureTherapeutic UseMolecular Target
Gefitinib4-AnilinoquinazolineNSCLC TreatmentEGFR Tyrosine Kinase
Erlotinib4-AnilinoquinazolinePancreatic/NSCLC CancerEGFR Tyrosine Kinase
Prazosin4-AminoquinazolineHypertensionα1-Adrenergic Receptor
AlfuzosinQuinazolinone derivativeBenign Prostatic Hyperplasiaα1-Adrenergic Receptor
RaltitrexedQuinazolinone antifolateColorectal CancerThymidylate Synthase

Role of Iodine Substitution in Bioactive Heterocycles

Iodine, a heavy halogen, confers unique physicochemical and pharmacological properties when incorporated into heterocyclic scaffolds like quinazolinones. Its introduction enhances molecular polarizability, creating a strong electron-deficient center ideal for halogen bonding with biomolecular targets. Key interactions include:

  • Halogen bonds with carbonyl oxygens (e.g., Glu885 in VEGFR-2) or π-systems.
  • Enhanced lipophilicity, improving membrane permeability and CNS penetration.
  • Orthogonal handles for radio-labeling (e.g., I-125/131) or cross-coupling reactions [3] [9].

In quinazolinones, iodine’s position critically modulates activity. For instance, 6-iodo substitution leverages steric and electronic effects:

  • The C6 site lies adjacent to the pyrimidinone’s N1, altering electron density at H-bonding sites.
  • Iodine’s bulkiness disrupts crystal packing, enhancing solubility versus smaller halogens [4] [9]. Studies on iodoquinazolinone antifungals demonstrated 2–5-fold potency gains over chloro/bromo analogs, attributed to improved target (e.g., CYP51) binding kinetics [3]. Similarly, in anticancer scaffolds, 6-iodo derivatives showed superior tubulin polymerization inhibition due to iodine’s hydrophobic interactions with β-tubulin’s colchicine site [9].

Table 2: Impact of Iodine Substitution on Quinazolinone Bioactivity

PositionBiological ActivityPotency vs. Non-Iodo AnalogKey Mechanistic Role
C6Anticancer (Tubulin inhibition)3.5-fold increaseHydrophobic pocket occupancy
C6Antimycobacterial2-fold increaseEnhanced membrane penetration
C7AnticonvulsantNegligible changeElectron-withdrawing effect on core
C8Anti-inflammatoryReduced activitySteric clash with COX-2 active site

Evolution of 6-Iodo Derivatives in Targeted Therapeutic Design

The strategic incorporation of iodine at C6 of 3,4-dihydroquinazolin-2(1H)-one emerged as a response to limitations of early quinazolinone drugs, such as EGFR-mutant resistance (e.g., T790M) and poor bioavailability. Initial efforts focused on iodine as a synthetic handle for Suzuki-Miyaura couplings, enabling rapid diversification. For example, 6-iodo-3,4-dihydroquinazolin-2(1H)-one served as a key intermediate for generating biaryl derivatives targeting dual kinases [4] [6].

Advancements in targeted cancer therapies drove the optimization of 6-iodo analogs:

  • Dual EGFR/VEGFR-2 Inhibitors: Compound 9c (1-alkyl-6-iodoquinazoline) demonstrated IC₅₀ values of 0.22 µM (EGFRT790M) and 0.85 µM (VEGFR-2), suppressing HepG2 and A549 proliferation (EC₅₀ = 5.00–6.00 µM) [4]. The iodine atom facilitated π-stacking with Phe1047 in VEGFR-2 and covalent interactions with Cys797 in EGFR.
  • Antimetabolite Applications: Raltitrexed-inspired 6-iodoquinazolinones inhibited thymidylate synthase by mimicking folate binding, with iodine augmenting enzyme affinity [9].
  • Antioxidant Hybrids: Dihydroquinazolin-2(1H)-one derivatives like CA1-7 scavenged ROS (IC₅₀ = 57.99 µM), mitigating oxidative stress in cancer models [7].

Synthetic methodologies evolved in parallel:

  • Early routes relied on Niementowski condensations of 5-iodoanthranilic acid.
  • Modern approaches employ solid-phase synthesis using 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid resins, enabling combinatorial library generation [7]. Microwave-assisted cyclizations reduced reaction times from hours to minutes while improving yields (e.g., 89% in POCl₃-mediated chlorinations) [8].

Table 3: Bioactive 6-Iodo-3,4-dihydroquinazolin-2(1H)-one Derivatives

CompoundStructural FeaturesBiological TargetActivity (IC₅₀/EC₅₀)
9c1-Ethyl-6-iodo-3-(4-(methylsulfinyl)benzyl)EGFRT790M/VEGFR-20.22 µM / 0.85 µM
5d6-Iodo-3-(4-(cyclopropanesulfonamide)phenyl)VEGFR-21.25 µM
CA1-e6-Iodo-3-(L-valine)-1-(3,4-dichlorobenzyl)A2780 Ovarian Cancer CellsEC₅₀ = 22.76 µM (Antiproliferative)
CA1-g6-Iodo-3-(L-leucine)-1-(4-fluorobenzyl)A2780 Ovarian Cancer CellsEC₅₀ = 22.94 µM (Antiproliferative)

Properties

Product Name

6-Iodo-3,4-dihydroquinazolin-2(1H)-one

IUPAC Name

6-iodo-3,4-dihydro-1H-quinazolin-2-one

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

InChI

InChI=1S/C8H7IN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12)

InChI Key

AOIHLYWABCYEML-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)I)NC(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.